Methanesulfonylmethanesulfonamide
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Overview
Description
Methanesulfonylmethanesulfonamide is an organosulfur compound with the molecular formula CH5NO2S. It is a derivative of methanesulfonamide, where two methanesulfonyl groups are attached to a single nitrogen atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with ammonia or primary amines under controlled conditions. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where methanesulfonyl chloride is reacted with ammonia or amines. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.
Major Products Formed
Oxidation: Methanesulfonic acid.
Reduction: Methanesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Methanesulfonylmethanesulfonamide has diverse applications in scientific research:
Mechanism of Action
Methanesulfonylmethanesulfonamide exerts its effects through several mechanisms:
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: Contain sulfur-nitrogen bonds and are used in pharmaceuticals and agrochemicals.
Sulfinamides: Similar to sulfenamides but with different oxidation states.
Sulfonamides: Widely used in medicine as antibiotics and in various industrial applications.
Uniqueness
Methanesulfonylmethanesulfonamide is unique due to its dual methanesulfonyl groups, which confer distinct chemical reactivity and stability compared to other sulfonamides. This makes it particularly valuable in specialized synthetic applications and research .
Properties
Molecular Formula |
C2H7NO4S2 |
---|---|
Molecular Weight |
173.22 g/mol |
IUPAC Name |
methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C2H7NO4S2/c1-8(4,5)2-9(3,6)7/h2H2,1H3,(H2,3,6,7) |
InChI Key |
GDGHPRAJKZFAHR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CS(=O)(=O)N |
Origin of Product |
United States |
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